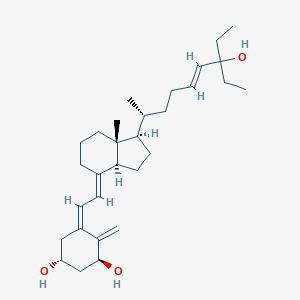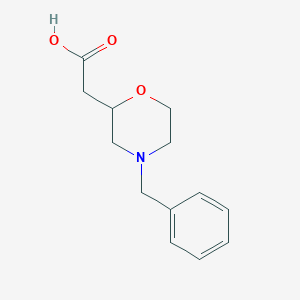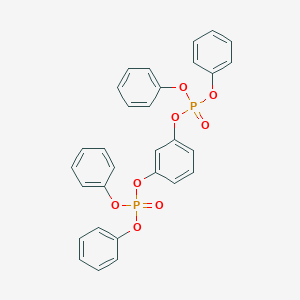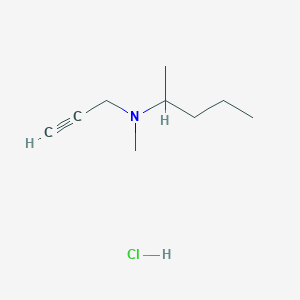
N-Methyl-N-2-propynyl-2-pentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-2-propynyl-2-pentanamine hydrochloride, commonly known as Selegiline, is a selective monoamine oxidase (MAO) inhibitor. It has been widely studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and Alzheimer's disease.
Mecanismo De Acción
Selegiline works by selectively inhibiting the activity of N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-B, an enzyme that breaks down dopamine in the brain. By inhibiting N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-B, Selegiline increases the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Selegiline also inhibits the activity of N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-A, an enzyme that breaks down serotonin and norepinephrine in the brain. By inhibiting N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-A, Selegiline increases the levels of serotonin and norepinephrine in the brain, which may be beneficial in the treatment of depression.
Efectos Bioquímicos Y Fisiológicos
Selegiline has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders. Selegiline has been shown to have a long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Selegiline has been widely used in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. Its selective inhibition of N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-B and N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-A makes it a useful tool for studying the role of these enzymes in the brain. However, Selegiline has been shown to have limited efficacy in some clinical studies, and its use is associated with potential side effects, including nausea, dizziness, and insomnia.
Direcciones Futuras
Future research on Selegiline may focus on developing more selective N-Methyl-N-2-propynyl-2-pentanamine hydrochloride inhibitors with fewer side effects. Additionally, Selegiline may be studied in combination with other drugs for its potential synergistic effects. Further research may also focus on the neuroprotective effects of Selegiline and its potential therapeutic applications in the treatment of Alzheimer's disease.
Métodos De Síntesis
Selegiline can be synthesized through various methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the reductive amination of 2-propyn-1-amine. The Leuckart-Wallach reaction involves the reaction of N-methyl-N-propargylamine with formic acid and ammonium formate, followed by reduction with sodium borohydride. The Mannich reaction involves the reaction of N-methyl-N-propargylamine with formaldehyde and dimethylamine, followed by reduction with sodium borohydride. The reductive amination of 2-propyn-1-amine involves the reaction of 2-propyn-1-amine with formaldehyde and hydrogen gas in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Selegiline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. Selegiline has also been studied for its potential antidepressant effects, as it has been shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, Selegiline has been shown to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
143347-18-6 |
|---|---|
Nombre del producto |
N-Methyl-N-2-propynyl-2-pentanamine hydrochloride |
Fórmula molecular |
C9H18ClN |
Peso molecular |
175.7 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-5-7-9(3)10(4)8-6-2;/h2,9H,5,7-8H2,1,3-4H3;1H |
Clave InChI |
OGMSATZYSVTTAB-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.Cl |
SMILES canónico |
CCCC(C)N(C)CC#C.Cl |
Sinónimos |
N-methyl-N-prop-2-ynyl-pentan-2-amine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



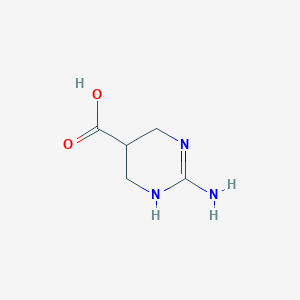
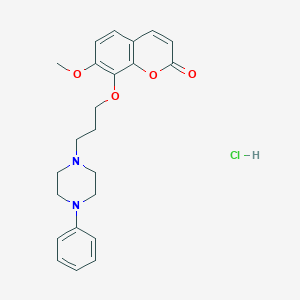
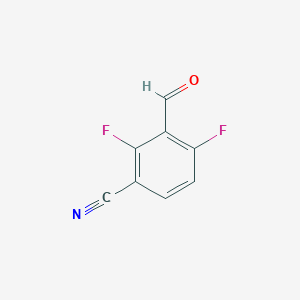
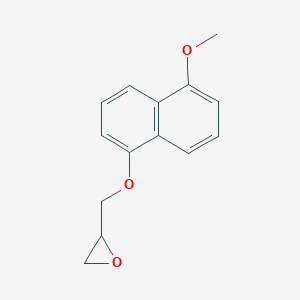
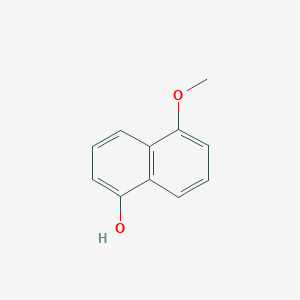
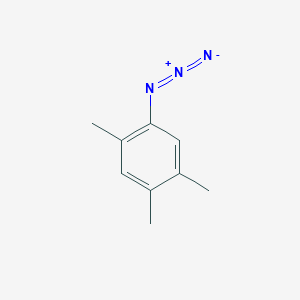
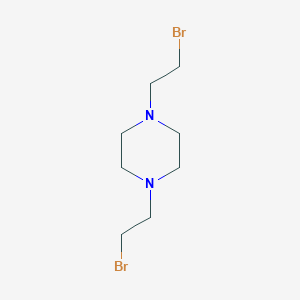
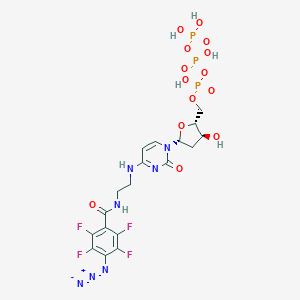
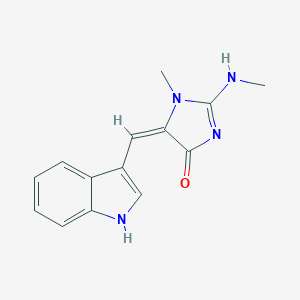
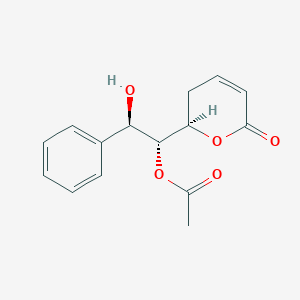
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
